(2S)-4-(dimethylamino)butan-2-ol
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Overview
Description
(2S)-4-(dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO. It is a chiral secondary alcohol with a dimethylamino group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(dimethylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-4-(dimethylamino)butan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(dimethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2S)-4-(dimethylamino)butan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: (2S)-4-(dimethylamino)butan-2-one.
Reduction: this compound.
Substitution: (2S)-4-(dimethylamino)butyl chloride.
Scientific Research Applications
(2S)-4-(dimethylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-4-(dimethylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-butan-2-ol: A secondary alcohol with a similar structure but lacking the dimethylamino group.
(2S,3S)-3-(dimethylamino)butan-2-ol: A stereoisomer with the dimethylamino group attached to the third carbon atom.
Uniqueness
(2S)-4-(dimethylamino)butan-2-ol is unique due to the presence of the dimethylamino group at the fourth carbon atom, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
1809415-49-3 |
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Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-4-(dimethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-6(8)4-5-7(2)3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
IXAXPXLEJPTDGO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CCN(C)C)O |
Canonical SMILES |
CC(CCN(C)C)O |
Purity |
95 |
Origin of Product |
United States |
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